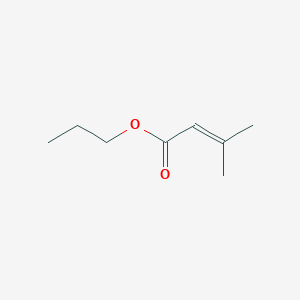

Propyl 3-methyl-2-butenoate

Description

Significance of α,β-Unsaturated Esters in Chemical Research

α,β-Unsaturated esters are highly valuable building blocks in organic synthesis due to their dual reactivity. chemeo.com The conjugated π-system allows them to participate in a wide array of chemical transformations. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. google.com Furthermore, the carbon-carbon double bond can undergo electrophilic addition, and the ester group itself can be involved in reactions such as hydrolysis, transesterification, and reduction.

This versatility makes them crucial intermediates in the synthesis of more complex molecules. A variety of methods have been developed for their synthesis, including the Wittig and Horner-Wadsworth-Emmons reactions, which are fundamental tools in constructing carbon-carbon double bonds with high stereocontrol. chemeo.com Their importance is underscored by their frequent appearance in the structure of natural products and their use in the production of polymers and other materials. medchemexpress.com

Structural Characteristics and Isomerism of 3-Methyl-2-butenoates

The structure of propyl 3-methyl-2-butenoate consists of a propyl group linked via an ester oxygen to a 3-methyl-2-butenoate moiety. nist.gov The core butenoate chain features a double bond between the α-carbon (C2) and the β-carbon (C3). Two methyl groups are attached to the β-carbon (C3), and the carbonyl group (C1) is attached to the α-carbon.

Regarding isomerism, several points are noteworthy:

Geometric Isomerism: Unlike many other α,β-unsaturated esters, this compound does not exhibit E/Z (or cis/trans) isomerism. This is because the β-carbon (C3) of the double bond is attached to two identical methyl groups, meaning there are not two different priority groups on that carbon.

Constitutional Isomerism: The compound has several constitutional isomers, which have the same molecular formula (C₈H₁₄O₂) but different connectivity. These include:

Positional Isomers: The position of the double bond can change, as in propyl 3-methyl-3-butenoate. The position of the methyl group can also vary, leading to isomers like propyl 2-methyl-2-butenoate.

Functional Group Isomers: Other esters with the same formula include butyl crotonate or isobutyl crotonate.

Other Isomers: The molecular formula also corresponds to different classes of compounds, such as carboxylic acids like octenoic acid.

The presence of an isomer, 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-3-butenoate, was noted in a patent, highlighting the structural diversity possible from the same molecular components under certain reaction conditions. google.com

Historical Context of this compound in Chemical Literature

This compound is a documented chemical compound with the assigned CAS Registry Number 56922-71-5. nist.gov Its spectral data, including its electron ionization mass spectrum, are cataloged in chemical databases such as the NIST WebBook, confirming its characterization. nist.gov

While a definitive publication detailing the first-ever synthesis of this compound is not readily apparent from available literature searches, its existence as a known chemical entity is established. For instance, a 2016 patent concerning the production of a pheromone mentions "n-propyl senecioate" (a synonym for this compound) as a potential starting material for a transesterification reaction. google.com This suggests that the compound is sufficiently well-known to be considered a reactant in synthetic procedures. Esters in this family, such as the methyl and ethyl esters of 3-methyl-2-butenoic acid, are frequently used in organic synthesis and have been identified as volatile compounds in natural sources like sea buckthorn. medchemexpress.comchemicalbook.com

Research Data Tables

The following tables summarize key data for this compound.

Table 1: Physical and Chemical Properties

This table presents fundamental physical and chemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | Propyl 3-methylbut-2-enoate | nist.gov |

| Synonyms | Propyl senecioate, 2-Butenoic acid, 3-methyl-, propyl ester | nist.gov |

| CAS Number | 56922-71-5 | nist.gov |

| Molecular Formula | C₈H₁₄O₂ | nist.govnih.gov |

| Molecular Weight | 142.196 g/mol | nist.gov |

Click on the headers to sort the data.

Table 2: Mass Spectrometry Data

This table details the major peaks observed in the electron ionization (EI) mass spectrum of the compound, which helps in its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

| 41 | 85% | C₃H₅⁺ fragment |

| 43 | 100% | C₃H₇⁺ fragment (propyl) or CH₃CO⁺ (acetyl) |

| 55 | 60% | C₄H₇⁺ fragment |

| 59 | 25% | COOC₂H₅⁺ fragment |

| 83 | 95% | [M-OC₃H₇]⁺ fragment |

| 100 | 30% | [M-C₃H₆]⁺ fragment (McLafferty rearrangement) |

| 142 | 20% | Molecular ion [M]⁺ |

Data sourced from NIST WebBook. nist.gov The relative intensities are approximate and based on the graphical data.

Compound Index

Structure

3D Structure

Properties

CAS No. |

56922-71-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

propyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

JLAVFLRQAWOKRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Propyl 3 Methyl 2 Butenoate and Its Analogues

Esterification Approaches to Propyl 3-methyl-2-butenoate

Esterification is a fundamental process for the synthesis of this compound, involving the reaction of a carboxylic acid with an alcohol. The efficiency of this process can be influenced by the choice of catalyst, reaction conditions, and the specific technique employed.

Direct Esterification Techniques

Direct esterification, commonly known as Fischer esterification, is a primary method for synthesizing this compound. This acid-catalyzed reaction involves the condensation of 3-methyl-2-butenoic acid (also known as senecioic acid) with propanol (B110389).

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed. researchgate.netceon.rs

Factors such as reaction temperature and the molar ratio of reactants and catalyst significantly impact the reaction rate and yield. researchgate.net For instance, increasing the alcohol-to-acid molar ratio generally enhances the conversion of the carboxylic acid to the ester. ceon.rs

Transesterification Strategies

Transesterification, or alcoholysis, is an alternative route to this compound. This process involves the reaction of an existing ester of 3-methyl-2-butenoic acid, such as methyl 3-methyl-2-butenoate, with propanol in the presence of a catalyst. This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed mechanism, an alkoxide (formed from propanol and a strong base) acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to form the new propyl ester. masterorganicchemistry.com Acid-catalyzed transesterification proceeds similarly to direct esterification, involving protonation of the carbonyl group to enhance its reactivity towards the incoming alcohol. masterorganicchemistry.com To favor the formation of the desired product, a large excess of propanol is typically used. masterorganicchemistry.com A variety of catalysts, including zinc clusters and potassium phosphate, have been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org

Green Chemistry Approaches in Ester Synthesis

In recent years, there has been a significant shift towards more environmentally benign synthetic methods. In the context of ester synthesis, this includes the use of solid acid catalysts and ionic liquids to replace traditional corrosive mineral acids. researchgate.net

Solid acid catalysts, such as sulfonated polymers, offer several advantages including ease of separation from the reaction mixture, reusability, and reduced waste generation. researchgate.netresearchgate.net These heterogeneous catalysts can effectively promote esterification reactions, minimizing the need for neutralization steps and reducing effluent. researchgate.net

Ionic liquids, particularly those with acidic properties, have also emerged as promising "green" catalysts and solvents for esterification. chemicalbook.com For example, the synthesis of methyl 3-methyl-2-butenoate has been successfully achieved with high yield using a sulfonic acid-functionalized imidazolium (B1220033) hydrogen sulfate (B86663) ionic liquid. chemicalbook.com This approach benefits from the clear separation of the ionic liquid catalyst from the organic product layer, allowing for easy recovery and recycling of the catalyst. chemicalbook.com

| Catalyst Type | Example | Advantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity |

| Solid Acid | Sulfonated Polymers | Reusable, easy separation, reduced waste |

| Ionic Liquid | [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate | Reusable, easy product separation |

Precursor Synthesis and Functionalization for the 3-Methyl-2-butenoate Scaffold

The availability and functionalization of the core 3-methyl-2-butenoate structure are critical for the synthesis of its various esters. This involves the synthesis of the parent carboxylic acid and subsequent modifications to the unsaturated butenoate moiety.

Synthesis of 3-Methyl-2-butenoic Acid (Senecioic Acid)

3-Methyl-2-butenoic acid is the key precursor for the direct esterification to this compound. Several synthetic routes to this acid have been developed.

One common method involves the haloform reaction of mesityl oxide. google.comorgsyn.org Mesityl oxide itself can be prepared through the acid-catalyzed aldol (B89426) condensation of acetone. orgsyn.orgprepchem.comgoogle.com The subsequent reaction of mesityl oxide with a hypohalite, such as potassium hypochlorite, yields 3-methyl-2-butenoic acid and a haloform (e.g., chloroform). orgsyn.org While effective, this method can generate significant waste. google.com

A more modern and environmentally conscious approach starts from 2-methyl-3-butyne-2-ol. google.com This process involves a catalytic rearrangement to form 3-methyl-2-butenal, which is then oxidized to the desired 3-methyl-2-butenoic acid. google.com This method is advantageous due to its shorter synthesis steps, milder reaction conditions, and the use of safer oxidizing agents like air or oxygen. google.com

| Starting Material | Key Reagents/Steps | Advantages/Disadvantages |

| Acetone | Aldol condensation to mesityl oxide, then haloform reaction | Established method; can produce significant waste |

| 2-Methyl-3-butyne-2-ol | Catalytic rearrangement, then oxidation | Milder conditions, less waste, higher purity |

Modifications of the Unsaturated Butenoate Moiety

The α,β-unsaturated nature of the butenoate scaffold allows for a variety of chemical modifications, leading to a diverse range of analogues. The double bond and the carbonyl group are the primary sites for functionalization.

Epoxidation: The carbon-carbon double bond in the 3-methyl-2-butenoate structure can be converted to an epoxide (oxirane ring) using various oxidizing agents. organic-chemistry.orgmdpi.com Common reagents for this transformation include peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium (MTO). organic-chemistry.org The resulting epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups. mdpi.com

Michael Addition: As an α,β-unsaturated ester, the 3-methyl-2-butenoate moiety is an excellent Michael acceptor. byjus.commasterorganicchemistry.comlibretexts.org This conjugate addition reaction allows for the formation of a new carbon-carbon bond at the β-position of the ester. masterorganicchemistry.com A wide range of nucleophiles, known as Michael donors (such as enolates derived from 1,3-dicarbonyl compounds, amines, and thiols), can be added to the butenoate system. libretexts.org The reaction is typically base-catalyzed and is a powerful tool for carbon chain extension and the introduction of complex functionality. byjus.comyoutube.com

Stereoselective Synthesis of 3-Methyl-2-butenoate Esters

The stereochemical outcome of synthetic routes leading to 3-methyl-2-butenoate esters and their analogues is of critical importance, as the geometric and enantiomeric purity of the final product can significantly influence its properties and applications. Methodologies that afford precise control over the configuration of the carbon-carbon double bond ((E)/(Z) isomerism) and the creation of specific stereocenters in chiral derivatives are central to the modern synthesis of these compounds.

Control of (E)/(Z) Isomerism in Butenoate Synthesis

The geometry of the double bond in α,β-unsaturated esters like 3-methyl-2-butenoate is defined by the (E)/(Z) notation, which is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double-bond carbons. libretexts.org If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning together). libretexts.orgstudymind.co.uk If they are on opposite sides, the isomer is (E) (from entgegen, meaning opposite). libretexts.orgstudymind.co.uk

In the synthesis of related butenoate structures, such as 3-alkyl-4-oxo-2-butenoic acid esters, the accessibility of each isomer can differ significantly. Often, the (Z)-isomers are more readily obtained, for example, from the condensation of aldehydes with glyoxylic acid to form 3-alkyl-4-hydroxybutenolides, which are then converted to the (Z) ester. tandfonline.com The thermodynamically more stable (E)-isomer can be more challenging to produce directly and may require specific strategies, such as isomerization or stereoselective reaction conditions. tandfonline.com

A common strategy for achieving a high proportion of the (E) isomer is the acid-catalyzed isomerization of the (Z) isomer. Treating a mixture of (E) and (Z) isomers, or the pure (Z) isomer, with a protic or Lewis acid can facilitate the conversion to the more stable (E) form. tandfonline.comgoogle.com For instance, (Z)-3-propyl-4-oxo-2-butenoate methyl ester can be effectively isomerized to the (E) ester under acidic conditions. tandfonline.com This approach is particularly useful when the initial synthesis yields a mixture of isomers or predominantly the (Z) form.

Another powerful method involves the selective precipitation of one isomer. In the case of aryl alkyl oxime analogues, treating a solution containing an E/Z mixture with a protic or Lewis acid under anhydrous conditions can cause the E isomer to precipitate as a pure immonium complex. google.com Subsequent neutralization of this complex yields the free ketoxime with very high (E)-isomeric purity (>98%). google.com This principle can be adapted for the purification of butenoate esters that can form similar stable complexes.

The table below summarizes methodologies for controlling E/Z isomerism in butenoate synthesis.

| Method | Substrate Example | Reagents/Conditions | Outcome |

| Acid-Catalyzed Isomerization | Methyl (Z)-3-propyl-4-oxo-2-butenoate | Acidic conditions | Conversion to the (E)-isomer tandfonline.com |

| Selective Precipitation | E/Z mixture of p-chlorophenyl cyclopropyl (B3062369) ketoxime | Protic or Lewis Acid (e.g., HCl) in an organic solvent, followed by neutralization (e.g., Na2CO3) | >98% pure (E)-isomer google.com |

Enantioselective Approaches to Chiral Derivatives

The introduction of chirality into butenoate derivatives requires enantioselective synthetic methods that can create stereocenters with a high degree of control. While this compound itself is achiral, its analogues can incorporate chiral centers, and the synthesis of these derivatives often relies on asymmetric catalysis. Key strategies include asymmetric aldol-type reactions, Michael additions, and Mannich reactions, which utilize chiral catalysts to direct the stereochemical outcome.

One prominent approach is the catalytic, enantioselective vinylogous Mukaiyama aldol reaction (VMAR). nih.gov This reaction involves silyloxyfurans as nucleophiles reacting with aldehydes. The stereoselectivity is controlled by a chiral Lewis acid catalyst, which coordinates to the reactants to enforce a specific transition state geometry. nih.gov For example, a chiral catalyst formed from Zn(OTf)₂ and a pybox ligand has been used to achieve enantioselectivity in the reaction between silyloxyfurans and a range of aldehydes. nih.gov

Similarly, the vinylogous Mukaiyama-Michael reaction provides a pathway to chiral butenolides. The reaction of 2-trimethylsilyloxyfurans with oxazolidinone enoates, promoted by a chiral Lewis acid, can yield products with excellent diastereoselectivity and high enantiomeric purity. nih.gov Catalysts prepared in situ from scandium triflate and chiral BINOL-derived ligands have proven effective in this transformation. nih.gov

Direct vinylogous Mannich reactions represent another powerful tool. The reaction between 2-(5H)-furanone derivatives and N-diphenylphosphinoyl imines can be catalyzed by a chiral lanthanum(III)–pybox complex. nih.gov This methodology allows for the highly γ-regioselective synthesis of γ-butenolides with significant enantiomeric excess (ee) and diastereoselectivity. nih.gov These methods, while often demonstrated on furanone systems, establish fundamental principles for creating chiral centers in α,β-unsaturated ester systems and their derivatives.

The table below details selected enantioselective approaches applicable to the synthesis of chiral butenoate analogues.

| Reaction Type | Nucleophile/Electrophile | Catalyst/Ligand | Stereochemical Outcome |

| Vinylogous Mukaiyama Aldol Reaction | Silyloxyfuran / Aldehydes | Zn(OTf)₂ / pybox ligand | Enantioselective formation of C-3 substituted α-butenolides nih.gov |

| Vinylogous Mukaiyama-Michael Reaction | 2-Trimethylsilyloxyfuran / Oxazolidinone enoate | Sc(OTf)₃ / (R)-BINOL derivative | Excellent enantiomeric purity and good anti-selectivity nih.gov |

| Direct Vinylogous Mannich Reaction | 2-(5H)-Furanone / N-diphenylphosphinoyl imine | Chiral Lanthanum(III)–pybox complex | 68–84% ee and up to 97:3 diastereoselectivity nih.gov |

Reactivity and Chemical Transformations of Propyl 3 Methyl 2 Butenoate

Addition Reactions to the α,β-Unsaturated System

The electronic structure of propyl 3-methyl-2-butenoate is characterized by a polarized π-system, where the electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic. This electronic setup makes the molecule susceptible to a variety of addition reactions, including nucleophilic, electrophilic, and cycloaddition pathways.

Nucleophilic Addition Pathways

The most characteristic reaction of α,β-unsaturated esters is the conjugate or Michael addition, a type of nucleophilic addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the unsaturated system. This process is favored because it leads to the formation of a resonance-stabilized enolate intermediate.

The general mechanism for the Michael addition to this compound can be outlined as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon, leading to the formation of a new carbon-nucleophile bond. The π-electrons of the carbon-carbon double bond are pushed onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a solvent or a weak acid, at the α-carbon to yield the final 1,4-addition product.

A wide range of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and organocuprates (Gilman reagents). The choice of nucleophile and reaction conditions can influence the outcome of the reaction.

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Organocuprates | (CH₃)₂CuLi | β-Alkyl ester |

| Enolates | -CH(CO₂Et)₂ | Diester adduct |

| Amines | R₂NH | β-Amino ester |

| Thiols | RSH | β-Thioether ester |

Electrophilic Addition Mechanisms

While less common than nucleophilic addition for α,β-unsaturated esters due to the deactivating effect of the carbonyl group on the double bond, electrophilic addition can still occur. The reaction of an electrophile (E⁺) with the carbon-carbon double bond typically proceeds via a carbocation intermediate.

The mechanism for the addition of an electrophile like HBr can be described as:

Protonation: The double bond attacks the electrophile (H⁺), leading to the formation of a carbocation. The regioselectivity of this step is governed by the stability of the resulting carbocation. Protonation at the α-carbon would yield a tertiary carbocation at the β-carbon, which is stabilized by the adjacent methyl group. However, the electron-withdrawing ester group destabilizes a positive charge at the β-position. Conversely, protonation at the β-carbon would place the positive charge at the α-carbon, adjacent to the carbonyl group, which is also destabilizing.

Nucleophilic Attack: The conjugate base (Br⁻) then attacks the carbocation to form the final addition product.

Due to the electronic effects of the ester group, the reactivity of the double bond towards electrophiles is significantly reduced compared to a simple alkene. In some cases, rearrangement of the intermediate carbocation may occur to form a more stable species.

Cycloaddition Reactions (e.g., Diels-Alder)

This compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. wikipedia.orgorganic-chemistry.orgpressbooks.pubresearchgate.netsigmaaldrich.com The ester group is an electron-withdrawing group, which activates the double bond for reaction with a conjugated diene. The reactivity in a Diels-Alder reaction is influenced by the electronic nature of both the diene and the dienophile.

The general features of a Diels-Alder reaction involving this compound are:

Concerted Mechanism: The reaction is typically a concerted process where the new sigma bonds are formed simultaneously, proceeding through a cyclic transition state.

Stereospecificity: The stereochemistry of the dienophile is retained in the product.

Regioselectivity: When both the diene and dienophile are unsymmetrical, the regiochemistry is governed by the electronic and steric effects of the substituents.

For example, in a reaction with an electron-rich diene, the ester group of this compound directs the regioselectivity of the cycloaddition.

Radical Reactions and Atmospheric Chemistry of Unsaturated Esters

Unsaturated esters are present in the atmosphere, originating from both biogenic and anthropogenic sources. Their atmospheric degradation is primarily initiated by radical species such as ozone (O₃) and the hydroxyl radical (OH).

Ozonolysis Kinetics and Mechanisms

The reaction of this compound with ozone is an important atmospheric removal process. The ozonolysis of alkenes proceeds via the Criegee mechanism, which involves the formation of a primary ozonide, followed by its decomposition into a carbonyl compound and a Criegee intermediate. This intermediate can then undergo various reactions, influencing the formation of secondary organic aerosols.

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Methyl acrylate | (1.3 ± 0.3) x 10⁻¹⁸ |

| Methyl crotonate | (5.5 ± 1.4) x 10⁻¹⁸ |

| Ethyl acrylate | (1.4 ± 0.2) x 10⁻¹⁸ |

| Methyl vinyl ketone | (3.0 ± 0.6) x 10⁻¹⁸ |

Data for analogous compounds used for estimation.

Based on these values, the atmospheric lifetime of this compound with respect to ozonolysis is expected to be on the order of days to weeks, depending on the ambient ozone concentration.

Reactions with Hydroxyl (OH) Radicals

The reaction with the hydroxyl radical is a dominant daytime degradation pathway for unsaturated esters in the troposphere. The OH radical can either add to the double bond or abstract a hydrogen atom from the alkyl groups. For α,β-unsaturated esters, the addition of the OH radical to the double bond is generally the major reaction pathway. researchgate.net

The mechanism involves:

OH Addition: The OH radical adds to either the α- or β-carbon of the double bond, forming a radical adduct. The addition is typically favored at the less substituted carbon atom.

Reaction with O₂: The resulting radical adduct rapidly reacts with molecular oxygen to form a peroxy radical.

Further Reactions: The peroxy radical can then undergo various reactions, for example, with nitric oxide (NO), leading to the formation of a variety of oxygenated products. nih.gov

The rate constants for the reaction of OH radicals with α,β-unsaturated esters are generally high, indicating a short atmospheric lifetime.

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Methyl acrylate | (1.1 ± 0.2) x 10⁻¹¹ |

| Ethyl acrylate | (1.7 ± 0.3) x 10⁻¹¹ |

| Methyl methacrylate | (2.9 ± 0.5) x 10⁻¹¹ |

| Methyl crotonate | (3.8 ± 0.7) x 10⁻¹¹ |

Data for analogous compounds used for estimation.

Given these rate constants, the atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be on the order of hours, making this a significant removal process in the atmosphere. researchgate.netresearchgate.net

Reactions with Nitrate (B79036) (NO₃) Radicals

The mechanism proceeds through the formation of a nitrooxyalkyl radical intermediate. Given the substitution pattern of this compound, the addition of the nitrate radical can occur at either carbon of the double bond. The subsequent fate of this radical intermediate in the atmosphere would involve reactions with molecular oxygen (O₂) to form a peroxy radical, leading to a complex array of secondary products, including carbonyl compounds and organic nitrates.

Table 1: Reaction Pathway with Nitrate Radical

| Step | Description | Reactants | Intermediate/Product |

| 1 | Electrophilic Addition | This compound, NO₃ Radical | Nitrooxyalkyl Radical |

| 2 | Oxygen Addition | Nitrooxyalkyl Radical, O₂ | Nitrooxyalkyl Peroxy Radical |

| 3 | Further Reactions | Nitrooxyalkyl Peroxy Radical | Secondary oxidation products |

Hydrolysis and Transesterification Reactions

The ester functional group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions can be catalyzed by either acid or base. libretexts.orglibretexts.org

Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and an excess of water, the ester undergoes hydrolysis to yield 3-methyl-2-butenoic acid and propanol (B110389). libretexts.orgchemguide.co.uk The reaction is reversible, and its equilibrium position is dictated by the concentration of reactants and products. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), the ester is irreversibly hydrolyzed. libretexts.orgchemguide.co.uk The products are propanol and the sodium salt of the carboxylic acid (sodium 3-methyl-2-butenoate). This reaction, known as saponification, proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. chemguide.co.uk

Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com When this compound is reacted with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst, it can be converted to ethyl 3-methyl-2-butenoate, with propanol as a byproduct. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the propanol as it is formed. masterorganicchemistry.com

Table 2: Hydrolysis and Transesterification Reactions

| Reaction | Catalyst | Reactants | Products |

| Acidic Hydrolysis | H⁺ (e.g., H₂SO₄) | This compound, H₂O | 3-methyl-2-butenoic acid, Propanol |

| Basic Hydrolysis | OH⁻ (e.g., NaOH) | This compound, NaOH | Sodium 3-methyl-2-butenoate, Propanol |

| Transesterification | H⁺ or RO⁻ | This compound, R'OH | R' 3-methyl-2-butenoate, Propanol |

Oxidation and Reduction Chemistry

The presence of both an alkene and an ester allows for a variety of selective oxidation and reduction transformations.

The double bond in this compound can undergo stereospecific oxidation, most notably epoxidation, to form a chiral epoxy ester. Asymmetric epoxidation methods have been developed for α,β-unsaturated esters that can yield products with high enantiomeric excess.

One such method involves using a chiral yttrium-biphenyldiol complex as a catalyst for the conjugate addition of an oxidant. organic-chemistry.org This system has proven effective for a range of α,β-unsaturated esters, affording α,β-epoxy esters in high yields and enantioselectivities. organic-chemistry.org Another approach is the nucleophilic epoxidation of α,β-unsaturated esters, where the diastereoselectivity can be controlled by existing chiral centers in the molecule or by chiral reagents. acs.orgnih.gov For example, the epoxidation of α-methyl-substituted γ-hydroxy-α,β-unsaturated esters has been shown to be highly stereoselective. acs.orgnih.gov Although this compound itself lacks a chiral center, these methods demonstrate the potential for creating stereodefined epoxides from this substrate class.

Selective reduction of either the double bond or the ester group is a key transformation for this class of compounds.

Reduction of the Ester to an Aldehyde: Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent capable of partially reducing esters to aldehydes at low temperatures (typically -78 °C). chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The reaction stops at the aldehyde stage because the tetrahedral intermediate formed is stable at these low temperatures, preventing a second hydride addition. chemistrysteps.com Aqueous workup then liberates the aldehyde.

Reduction to the Allylic Alcohol: The complete reduction of the ester group while leaving the C=C double bond intact yields 3-methyl-2-buten-1-ol, an allylic alcohol. This transformation can also be achieved using DIBAL-H, typically with two or more equivalents and at slightly higher temperatures than those used for aldehyde synthesis. adichemistry.comwikipedia.org The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent, is highly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. wikipedia.orgopenochem.orgthermofisher.comyoutube.com While primarily used for ketones, this method's principles of enhancing the electrophilicity of the carbonyl group can be applied to achieve selective carbonyl reduction in unsaturated systems.

Reduction of the Double Bond: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the double bond is saturated to produce propyl 3-methylbutanoate.

Table 3: Selective Reduction Methods

| Target Functional Group | Reagent(s) | Product |

| Ester (Partial Reduction) | Diisobutylaluminium hydride (DIBAL-H, 1 equiv, -78 °C) | 3-methyl-2-butenal |

| Ester (Full Reduction) | Diisobutylaluminium hydride (DIBAL-H, 2+ equiv) | 3-methyl-2-buten-1-ol |

| Carbon-Carbon Double Bond | H₂, Palladium on Carbon (Pd/C) | Propyl 3-methylbutanoate |

Spectroscopic and Analytical Characterization of Propyl 3 Methyl 2 Butenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For propyl 3-methyl-2-butenoate, various NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.

Similar to the proton NMR data, experimental ¹³C NMR spectral data for this compound is not widely available. A standard ¹³C NMR analysis would be expected to show distinct signals for each of the eight carbon atoms in the molecule. This would include the carbonyl carbon of the ester group, the two sp² hybridized carbons of the double bond, the carbons of the propyl group, and the carbons of the two methyl groups. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY would establish the correlations between protons that are coupled to each other, for instance, within the propyl chain.

HSQC would reveal the direct one-bond correlations between protons and the carbons they are attached to.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the propyl group, the ester functionality, and the 3-methyl-2-butenoyl moiety.

However, specific experimental 2D NMR data for this compound could not be located in the surveyed public scientific databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not provided in the readily accessible literature, the expected characteristic absorption bands can be predicted based on its structure. Key absorptions would include:

A strong C=O stretching vibration for the ester functional group, typically appearing in the region of 1715-1735 cm⁻¹.

C=C stretching absorption for the alkene double bond, expected around 1650 cm⁻¹.

C-O stretching vibrations for the ester linkage, which would appear in the fingerprint region between 1000 and 1300 cm⁻¹.

Various C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its identification.

The electron ionization mass spectrum of this compound is available from the NIST WebBook. nist.gov The mass spectrum displays a molecular ion peak (M⁺) and several fragment ions that are characteristic of the molecule's structure. The molecular weight of this compound is 142.19 g/mol . nist.gov

The fragmentation pattern observed in the EI-MS of this compound provides valuable structural information. The key fragments and their relative intensities are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 41 | 100.0 | [C₃H₅]⁺ |

| 83 | 95.9 | [C₅H₇O]⁺ |

| 55 | 60.1 | [C₄H₇]⁺ |

| 100 | 28.5 | [M - C₃H₆]⁺ |

| 71 | 24.1 | [C₄H₇O]⁺ |

| 142 | 16.9 | [C₈H₁₄O₂]⁺ (Molecular Ion) |

| 99 | 15.0 | [M - C₃H₇]⁺ |

The base peak at m/z 41 is likely due to the stable allyl cation. The significant peak at m/z 83 corresponds to the loss of a propyl radical, a common fragmentation pathway for esters. The molecular ion peak at m/z 142 confirms the molecular weight of the compound. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound, HRMS provides an exact mass measurement that distinguishes it from other isomers and compounds with the same nominal mass.

The molecular formula of this compound is C₈H₁₄O₂. nist.govvulcanchem.com Based on this formula, the calculated exact mass (monoisotopic mass) is 142.099379685 Da. vulcanchem.comnih.gov HRMS analysis of this compound would aim to measure a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molar Mass | 142.20 g/mol |

| Monoisotopic Mass | 142.099379685 Da |

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of volatile compounds like this compound, particularly in complex mixtures such as essential oils or flavor and fragrance formulations.

Gas Chromatography (GC)

Gas Chromatography is the foremost technique for the analysis of this compound due to its volatility. In GC, the compound's retention time (RT) and retention index (RI) are used for its identification. The retention index is a normalized measure that is more consistent between laboratories than the retention time alone.

The specific retention index of a compound is dependent on the stationary phase of the GC column and the temperature program used. For this reason, large databases are often used to find RI values for specific GC conditions. nist.govresearchgate.net While the NIST Chemistry WebBook indicates the availability of GC data for this compound, specific retention indices are not listed in the readily available literature. nist.gov However, analysis of similar compounds shows that esters are well-resolved on a variety of columns, from non-polar (e.g., DB-5) to polar (e.g., DB-WAX) phases. The choice of column depends on the complexity of the sample matrix.

Table 2: Typical GC Columns for Ester Analysis

| Column Type | Stationary Phase | Application |

| Non-polar | 5% Phenyl Polydimethylsiloxane (e.g., DB-5) | General purpose, separation by boiling point |

| Polar | Polyethylene Glycol (e.g., DB-WAX) | Separation of polar compounds, useful for flavor/fragrance analysis |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is not a common method for the analysis of simple, volatile, and non-polar esters like this compound. This is because such compounds lack a strong chromophore for UV detection and are better suited to the high resolution and sensitivity of GC. nih.gov

Analysis of the parent carboxylic acid (3-methyl-2-butenoic acid) or other short-chain fatty acids is sometimes performed using HPLC, often after a derivatization step to attach a UV-active group to the molecule. mdpi.comresearchgate.net A hypothetical HPLC method for this compound would likely require a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water. frontiersin.org However, due to the compound's characteristics, this technique is rarely, if ever, applied in practice.

Coupled Techniques (e.g., GC-MS, GC-O)

The coupling of Gas Chromatography with other detectors provides a powerful tool for both identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for the identification of this compound in a sample. After separation on the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is generated. The NIST WebBook provides a reference mass spectrum for this compound. nist.gov The spectrum is characterized by a molecular ion peak (m/z 142) and a pattern of fragment ions that serves as a chemical fingerprint for the molecule.

Gas Chromatography-Olfactometry (GC-O): For compounds used in the flavor and fragrance industry, GC-O is an essential technique. It combines the separation power of GC with human sensory perception. As the compound elutes from the GC column, it is split between a standard detector (like MS or FID) and a sniffing port, where a trained analyst can describe its odor character. While no specific GC-O data for the propyl ester is available, a related compound, Methyl 3-methyl-2-butenoate, has been identified as a potent, fruity, and ethereal odorant in snake fruit using this technique. sigmaaldrich.comamerigoscientific.com This suggests that this compound would also have distinct aroma properties amenable to GC-O analysis.

Advanced Spectroscopic Methods for Structural Elucidation

Beyond mass spectrometry, other spectroscopic techniques are vital for the complete structural elucidation of this compound, confirming the connectivity and chemical environment of all atoms in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring atoms. For this compound, predicted signals include a triplet for the terminal methyl group of the propyl chain, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the ester oxygen. vulcanchem.com The vinylic proton and the two methyl groups on the double bond would also produce characteristic signals in the olefinic region of the spectrum. vulcanchem.com

¹³C NMR: Carbon NMR shows the number of different carbon environments. The spectrum would be expected to show eight distinct signals, including a signal for the carbonyl carbon of the ester group (around 165-175 ppm) and signals for the two carbons of the C=C double bond.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons (¹H-¹H COSY) and to link protons directly to the carbons they are attached to (¹H-¹³C HSQC). stackexchange.com These methods provide unambiguous confirmation of the ester's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its identity as an α,β-unsaturated ester. vulcanchem.com

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Position |

| ¹H NMR | -OCH₂- (propyl) | δ 4.1–4.3 ppm |

| Vinylic -CH= | δ 5.7–6.3 ppm | |

| IR | C=O stretch (ester) | ~1715 cm⁻¹ |

| C=C stretch (alkene) | ~1650 cm⁻¹ |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Propyl 3-methyl-2-butenoate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electrons and nuclei.

The electronic structure of this compound is central to its chemical behavior. As an α,β-unsaturated ester, it possesses a conjugated π-system that includes the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This conjugation significantly influences the molecule's reactivity.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons, making it an electrophile. For α,β-unsaturated esters, the LUMO is typically distributed over the C=C-C=O system. The largest coefficient of the LUMO is often found on the β-carbon, indicating this as a primary site for nucleophilic attack (a Michael addition reaction). rsc.org The energy of the LUMO can be correlated with the compound's intrinsic electrophilicity. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, these maps would show a region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity, making it a site for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the carbonyl carbon and the β-carbon, confirming their electrophilic nature.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -9.5 to -10.5 | Region of electron donation; involved in reactions with electrophiles. |

| LUMO | -0.5 to -1.5 | Region of electron acceptance; determines susceptibility to nucleophilic attack. rsc.org |

| HOMO-LUMO Gap | 8.0 to 10.0 | Indicates kinetic stability and resistance to electronic excitation. |

The flexibility of the propyl group and rotation around the C-O single bond mean that this compound can exist in several conformations. The two most significant conformers for α,β-unsaturated esters are the s-trans and s-cis forms, which describe the orientation of the C=C bond relative to the C=O bond. scribd.com

Computational methods can be used to perform a potential energy surface scan by systematically rotating key dihedral angles. These calculations typically show that for esters, the s-trans conformer is more stable than the s-cis conformer due to reduced steric hindrance. scribd.comrsc.org The energy difference between these conformers can be calculated, and the results can be used to determine their relative populations at a given temperature using Boltzmann statistics. Studies on similar propyl esters have combined molecular orbital calculations with experimental techniques to explore their conformational profiles. forth.gr

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C=C) | Predicted Stability |

|---|---|---|---|

| s-trans | 0.00 | ~180° | Most Stable |

| s-cis | 1.5 - 3.0 | ~0° | Less Stable scribd.com |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this can include its formation via esterification or its subsequent reactions, such as Michael additions.

The acid-catalyzed esterification of 3-methyl-2-butenoic acid with propanol (B110389) can be modeled computationally. Theoretical studies on esterification have explored various mechanisms, including addition-elimination and carbocation pathways. pku.edu.cn By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. For typical esterifications, the initial protonation of the carbonyl oxygen is followed by a nucleophilic attack from the alcohol. mdpi.com Computational studies have shown how catalysts lower the activation energy barriers of these reactions. nih.govresearchgate.net

Similarly, the mechanism of the Michael addition of a nucleophile to the β-carbon of this compound can be investigated. Transition-state calculations can model the approach of the nucleophile and the formation of the new carbon-nucleophile bond, providing insights into the reaction's kinetics and stereoselectivity. rsc.org

Prediction of Chemical Reactivity and Spectroscopic Parameters

Chemical Reactivity: Quantum chemical calculations can predict the reactivity of this compound. Reactivity descriptors derived from DFT, such as the electrophilicity index (ω), chemical hardness (η), and softness (S), can quantify its susceptibility to various reactions. For α,β-unsaturated carbonyls, computational models have been successfully used to predict their reactivity as Michael acceptors, which is often linked to their biological activity or toxicity. rsc.orgresearchgate.net The calculated LUMO energy is a key parameter in these predictions, with lower LUMO energies generally corresponding to higher reactivity towards nucleophiles. rsc.org

Spectroscopic Parameters: Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For esters, characteristic strong absorption bands are expected for the C=O stretch (around 1700-1730 cm⁻¹), the C-O-C asymmetric stretch (around 1200-1300 cm⁻¹), and the O-C-C symmetric stretch (around 1000-1150 cm⁻¹). spectroscopyonline.comspectroscopyonline.com These three intense peaks are often referred to as the "Rule of Three" for esters. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted shifts are valuable for assigning peaks in experimental NMR spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | 1715 | 1720 | Very Strong spectroscopyonline.com |

| C=C Stretch | 1645 | 1650 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1260 | 1265 | Strong spectroscopyonline.com |

| O-C-C Symmetric Stretch | 1150 | 1155 | Strong spectroscopyonline.com |

Structure-Activity Relationship (SAR) Modeling for α,β-Unsaturated Esters

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or toxicity. collaborativedrug.comjocpr.com For the class of α,β-unsaturated esters, including this compound, SAR and QSAR studies are particularly relevant for predicting their potential as covalent modifiers in biological systems or their toxicological profiles. nih.govnih.gov

The biological activity of many α,β-unsaturated carbonyl compounds stems from their ability to act as Michael acceptors, reacting with nucleophilic residues like cysteine in proteins. nih.gov SAR models can be developed to understand how structural modifications affect this reactivity. For instance, substitutions at the α and β positions can alter the electrophilicity of the double bond, thereby modulating the biological effect. nih.gov

QSAR models use calculated molecular descriptors to build a mathematical relationship with an observed activity. These descriptors can be electronic (e.g., LUMO energy, partial atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). For α,β-unsaturated esters, descriptors that quantify their electrophilic reactivity are often crucial for building predictive models of toxicity or potency. rsc.orgresearchgate.net

| Descriptor Class | Example Descriptor | Relevance to Activity/Toxicity |

|---|---|---|

| Electronic | LUMO Energy | Correlates with electrophilicity and Michael addition reactivity. rsc.org |

| Electronic | Electrophilicity Index (ω) | A global measure of a molecule's ability to accept electrons. researchgate.net |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the molecule's hydrophobicity and ability to cross cell membranes. |

Applications and Derivatives in Advanced Organic Synthesis

Propyl 3-methyl-2-butenoate as a Building Block

The unique structural features of this compound make it a valuable synthon in organic chemistry. The presence of the double bond in conjugation with the carbonyl group of the ester provides two sites for nucleophilic attack, either at the carbonyl carbon or at the β-carbon, through Michael addition. This reactivity is harnessed in the synthesis of various value-added chemical products.

Synthesis of Fine Chemicals

While specific examples detailing the use of this compound in the synthesis of fine chemicals are not extensively documented in readily available literature, the analogous methyl and ethyl esters are recognized as key intermediates. lookchem.com These related compounds are utilized in the production of a variety of chemical compounds, suggesting that this compound could similarly participate in reactions to produce specialized chemicals with specific functionalities.

Role in Agrochemical Synthesis

Esters of 3-methyl-2-butenoic acid are known to be intermediates in the development of agrochemicals, such as pesticides and herbicides. lookchem.com For instance, 3-methyl-2-butenoic acid itself can be used in the synthesis of pyrethroid class agricultural chemicals. google.com Some esters of 3-methyl-2-butenoic acid have shown high toxicity to insects like mosquitoes and gadflies while exhibiting low toxicity to mammals, marking them as potential candidates for highly effective pesticides. google.com Although direct applications of this compound in this area are not explicitly detailed, its structural similarity to other active esters suggests its potential utility as an intermediate in the synthesis of new agrochemical agents.

Utility in Dye Synthesis

In the dye industry, methyl 3-methyl-2-butenoate is employed as a starting material for the synthesis of various dyes and pigments. lookchem.com The reactive nature of the α,β-unsaturated ester allows for its incorporation into larger chromophoric systems. By analogy, this compound could potentially serve a similar role, acting as a foundational molecule for the construction of novel colorants.

Intermediates for Fragrance and Flavor Compounds (Academic perspective on chemical synthesis)

The esters of 3-methyl-2-butenoic acid, including the methyl and ethyl esters, are valued in the flavor and fragrance industry for their characteristic fruity odors. lookchem.comnbinno.com From an academic standpoint, the synthesis of these fragrance and flavor compounds often involves esterification reactions between 3-methyl-2-butenoic acid and the corresponding alcohol. The synthesis of this compound would therefore involve the reaction of 3-methyl-2-butenoic acid with propanol (B110389), typically in the presence of an acid catalyst. The resulting ester contributes to the scent profiles of various products. While specific academic studies focusing solely on the synthesis of this compound for fragrance applications are not prominent, the general principles of ester synthesis for creating aroma chemicals are well-established within organic chemistry.

Synthesis of Biologically Relevant Compounds Incorporating the 3-Methyl-2-butenoate Moiety

The 3-methyl-2-butenoate structural unit is a key component in a variety of biologically active molecules. Its incorporation into larger molecular frameworks is a critical step in the synthesis of several important pharmaceutical and biological compounds.

Retinoid Synthon Synthesis

Retinoids, a class of compounds related to vitamin A, are crucial for vision, cell growth, and differentiation. The synthesis of certain retinoids utilizes building blocks containing the 3-methyl-2-butenoate structure. For example, the synthesis of bexarotene, a retinoid X receptor (RXR)-selective agonist, involves multi-step synthetic pathways where precursors with similar structural motifs are employed. nih.govnih.gov While the literature predominantly cites the use of methyl 3-methyl-2-butenoate in these syntheses, the underlying chemical principles would allow for the potential use of the propyl ester as well, which could influence properties such as solubility and reactivity of intermediates.

Pheromone Synthesis (e.g., 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate)

A significant application of alkyl 3-methyl-2-butenoates, such as the propyl ester, is in the synthesis of insect pheromones. One such example is the production of 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate, a known sex pheromone of the vine mealybug. An efficient industrial method for its synthesis involves the transesterification of 2-isopropenyl-5-methyl-4-hexen-1-ol with an alkyl senecioate. google.com

This process offers a high-yield route to the target pheromone, avoiding the formation of isomers and other by-products that can occur with methods using more reactive starting materials like senecioyl halides. google.com The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid containing titanium, tin, or aluminum. google.comgoogle.com Common catalysts include titanium(IV) isopropoxide and aluminum isopropoxide. google.com

The general reaction scheme is as follows: 2-isopropenyl-5-methyl-4-hexen-1-ol reacts with an alkyl 3-methyl-2-butenoate (where R is an alkyl group like propyl) in the presence of a catalyst. The reaction produces the target pheromone and a corresponding alcohol by-product, which is distilled off to drive the reaction to completion. google.com

This synthetic strategy demonstrates the utility of this compound as a key intermediate for constructing complex, biologically active molecules used in pest management strategies. google.com

Heterocyclic Compound Synthesis (e.g., Nicotinates)

While direct synthesis of nicotinates from this compound is not extensively documented, the core pyridine (B92270) structure of nicotinates can be formed through reactions involving α,β-unsaturated esters. A classic and versatile method for synthesizing substituted pyridines and their dihydrogenated precursors is the Hantzsch pyridine synthesis. wikipedia.orgacs.orgchemtube3d.com

The traditional Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemeurope.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the aromatic pyridine ring. acs.org

A relevant variation of this synthesis involves the reaction of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the pyridine ring. quimicaorganica.org In this context, an α,β-unsaturated ester like this compound could potentially serve as the Michael acceptor, reacting with an enamine intermediate to build the heterocyclic backbone. This established methodology provides a plausible pathway for incorporating the structural elements of this compound into complex heterocyclic systems related to nicotinates.

Polymer Chemistry Applications (as monomer or intermediate for specialized polymers)

In the field of polymer chemistry, α,β-unsaturated esters are fundamental monomers for the production of a wide array of polymers. While the direct polymerization of this compound is not widely reported in the literature, its molecular structure makes it a candidate for use as a monomer or co-monomer in the synthesis of specialized polymers.

The presence of the carbon-carbon double bond allows it to undergo polymerization, typically through free-radical mechanisms, similar to common monomers like acrylates and methacrylates. The incorporation of a monomer like this compound would introduce a specific side-chain structure into the polymer backbone: –CH(CO₂C₃H₇)C(CH₃)₂–.

The nature of the alkyl groups in a polymer chain significantly influences the material's final properties, such as its thin-film morphology, packing, and glass transition temperature. nih.govmdpi.com By using this compound, polymer chemists could potentially tailor these properties. For instance, the relatively bulky and flexible propyl group, compared to a methyl or ethyl group, could be used to modify the physical characteristics of the resulting polymer. Although this application remains largely theoretical, the chemistry of related unsaturated esters, such as alkyl sorbates which can be copolymerized with oxygen, suggests the potential for creating novel polymers with unique main-chain structures from substituted ester monomers. epa.gov

Future Research Directions and Unexplored Avenues

Novel Catalytic Routes for Propyl 3-methyl-2-butenoate Synthesis

Traditional synthesis of esters like this compound often relies on the Fischer-Speier esterification, which typically uses strong mineral acids like sulfuric acid as catalysts. scienceprojects.orgmdpi.com While effective, these methods present challenges related to catalyst separation, reactor corrosion, and environmental waste. Future research is increasingly focused on developing greener, more efficient, and reusable catalytic systems.

One promising avenue is the use of solid acid catalysts. Materials such as sulfonated biochar are being investigated for the esterification of fatty acids, demonstrating high conversion rates and easier separation from the reaction mixture. mdpi.com Another area of intense interest is the application of ionic liquids, such as [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate (B86663), which have been successfully used in the synthesis of related esters like methyl 3-methyl-2-butenoate. chemicalbook.com These catalysts can act as both the solvent and the catalyst, offering potential for simplified processes and green chemistry principles. chemicalbook.com

Future investigations should systematically explore a range of heterogeneous catalysts for the synthesis of this compound. Key research questions will involve catalyst stability, reusability, and the optimization of reaction conditions (temperature, molar ratio, pressure) to maximize yield and selectivity.

| Catalyst Type | Potential Advantages | Research Focus |

| Solid Acids (e.g., Sulfonated Biochar) | Reusable, reduced corrosion, environmentally benign. mdpi.com | Catalyst development, reaction optimization, and lifecycle analysis. |

| Ionic Liquids | Dual solvent-catalyst role, tunable properties, potential for high yield. chemicalbook.com | Screening of different ionic liquids, process optimization, and catalyst recycling. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable active sites. | Synthesis of novel MOFs, characterization of catalytic activity, and investigation of reaction mechanisms. |

Exploration of Biological and Enzymatic Synthesis Pathways

The demand for "natural" flavor and fragrance compounds has spurred significant research into biocatalytic methods for ester synthesis. tandfonline.com Enzymatic esterification, particularly using lipases, offers a green alternative to chemical synthesis, operating under mild conditions with high specificity, which reduces the formation of unwanted by-products. tandfonline.comijsr.net

Lipases such as Novozym 435, a commercially available immobilized form of Candida antarctica lipase (B570770) B (CaLB), have been extensively studied for the synthesis of various alkyl esters. tandfonline.comtandfonline.comresearchgate.net Research has shown that parameters like solvent polarity, acid-to-alcohol ratio, and water content significantly influence conversion rates. tandfonline.com For instance, using apolar solvents like hexane (B92381) generally leads to higher ester conversion compared to polar solvents. tandfonline.com

Future work should focus on optimizing the enzymatic synthesis of this compound specifically. This includes screening a wider variety of immobilized lipases for superior activity and stability. thescipub.com A key area for innovation lies in the development of continuous flow reactor systems. tandfonline.com Miniaturized, packed-bed continuous flow reactors have demonstrated the potential for achieving near-complete conversion in significantly shorter reaction times compared to traditional batch reactions. tandfonline.comresearchgate.net Further research into solvent-free reaction systems is also a critical avenue, as this would enhance the green credentials of the process. thescipub.comrsc.org

| Parameter | Effect on Enzymatic Synthesis | Future Research Goal |

| Enzyme Choice | Different lipases exhibit varying substrate specificity and stability. thescipub.com | Screening of novel and robust lipases for high selectivity towards 3-methyl-2-butenoic acid and propanol (B110389). |

| Reaction Medium | Solvent polarity affects enzyme activity and equilibrium position. tandfonline.com | Development of efficient solvent-free systems or use of green solvents. thescipub.comrsc.org |

| Reactor Technology | Continuous flow reactors can enhance productivity and simplify product recovery. tandfonline.com | Design and optimization of continuous enzymatic reactors for industrial-scale production. |

| Water Removal | Water is a byproduct that can shift the equilibrium, limiting yield. rsc.org | Investigating in-situ water removal techniques, such as vacuum application, to drive the reaction to completion. rsc.org |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for process optimization and the development of more efficient catalysts. The widely accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. mdpi.commasterorganicchemistry.com This leads to a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to form the ester. masterorganicchemistry.com

While this general mechanism is well-established, future research could employ advanced spectroscopic and computational techniques to study the specific reaction kinetics and intermediates involved in the synthesis of this compound. For example, investigating the transition states for different catalytic systems can provide insights into catalyst efficiency.

Furthermore, exploring alternative reaction pathways, such as electrochemical esterification, presents a novel research direction. mdpi.com Mechanistic studies in this area could reveal whether the reaction proceeds through the formation of positively charged carbon ions or via a free radical process, which could open up new methods for controlling the reaction under different conditions. mdpi.com

Development of New Applications in Materials Science

The chemical structure of this compound, specifically the presence of an α,β-unsaturated double bond, makes it a potentially valuable monomer for polymer synthesis. mdpi.com Unsaturated esters are widely used in the production of various polymers, including polyesters and materials for UV-curing applications. mdpi.comresearchgate.netrsc.org

Future research should investigate the polymerization and copolymerization of this compound to create novel materials. Its incorporation into polymer chains could impart specific properties, such as altered flexibility, thermal stability, or hydrophobicity. The double bond allows for radical polymerization, which could be exploited to create new homopolymers and copolymers. mdpi.com

A particularly interesting avenue is its potential use in bio-based UV-curing resins for coatings and printing inks. mdpi.com Research could focus on formulating resins containing this compound and evaluating the properties of the resulting cured materials, such as hardness, adhesion, and chemical resistance. Furthermore, its role as a building block for unsaturated polyesters and poly(ester amide)s could be explored, potentially leading to new biodegradable or functional plastics. mdpi.commdpi.com

| Potential Application Area | Research Objective | Key Properties to Investigate |

| UV-Curing Resins | Develop novel photo-curable coatings and inks. mdpi.comrsc.org | Curing speed, hardness, chemical resistance, adhesion. |

| Unsaturated Polyesters | Create new bio-based and potentially biodegradable polymers. researchgate.netmdpi.com | Molecular weight, thermal properties (Tg, Tm), mechanical strength, biodegradability. |

| Functional Copolymers | Modify the properties of existing polymers by incorporating this compound as a comonomer. mdpi.com | Glass transition temperature, surface energy, solubility. |

Computational Design and Optimization of Related Compounds

Computational chemistry and process modeling are powerful tools for accelerating research and development. In the context of this compound and related esters, these tools can be applied in several ways.

Design of Experiments (DoE) is a statistical approach that can be used to efficiently optimize reaction conditions for both chemical and enzymatic synthesis. nih.govmdpi.com By systematically varying multiple factors (e.g., temperature, catalyst loading, substrate ratio), DoE can identify the optimal conditions to maximize ester yield and minimize reaction time. rsc.orgnih.gov Software like MODDE® Pro has been used to analyze the thermostability and selectivity of enzymes in flavor ester synthesis, providing a model for future work on this specific compound. nih.govmdpi.com

Beyond process optimization, molecular modeling can be used to design novel esters with tailored properties. By making small modifications to the structure of this compound, it may be possible to fine-tune its flavor profile, volatility, or stability. Computational methods can predict how these structural changes will affect the molecule's properties, allowing researchers to prioritize the synthesis of the most promising candidates. This approach can also be extended to the design of catalysts, predicting which catalyst structures will be most effective for the esterification reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.